Z-Val-Glu-Ile-Asp-AFC
Overview
Description
Z-VEID-AFC (trifluoroacetate salt): is a fluorogenic substrate specifically designed for caspase-6. This compound is used extensively in biochemical research to study enzyme activity, particularly in the context of apoptosis and proteolysis. The compound’s full chemical name is N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, trifluoroacetate salt .
Preparation Methods
The synthesis of Z-VEID-AFC (trifluoroacetate salt) involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the fluorogenic moiety. The synthetic route typically starts with the preparation of the peptide sequence valyl-α-glutamyl-isoleucyl-α-asparagine . This sequence is then coupled with 7-amino-4-trifluoromethylcoumarin to form the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide in an organic solvent like dimethylformamide .
Chemical Reactions Analysis
Z-VEID-AFC (trifluoroacetate salt): primarily undergoes enzymatic cleavage reactions. When acted upon by caspase-6, the compound releases 7-amino-4-trifluoromethylcoumarin , which is highly fluorescent. This reaction is typically carried out under physiological conditions (pH 7.4, 37°C) in a buffer solution. The major product formed from this reaction is 7-amino-4-trifluoromethylcoumarin , which can be quantified using fluorescence spectroscopy .
Scientific Research Applications
Z-VEID-AFC (trifluoroacetate salt): is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is in the study of caspase-6 activity, which is crucial for understanding the mechanisms of apoptosis. Researchers use this compound to measure the activity of caspase-6 in various cell types and under different experimental conditions. This helps in elucidating the role of caspase-6 in cell death and survival pathways. Additionally, Z-VEID-AFC (trifluoroacetate salt) is used in drug discovery and development to screen for potential inhibitors of caspase-6, which could have therapeutic applications in diseases characterized by excessive apoptosis .
Mechanism of Action
The mechanism of action of Z-VEID-AFC (trifluoroacetate salt) involves its cleavage by caspase-6. Caspase-6 recognizes and binds to the peptide sequence valyl-α-glutamyl-isoleucyl-α-asparagine within the compound. Upon binding, caspase-6 cleaves the peptide bond, releasing 7-amino-4-trifluoromethylcoumarin . This cleavage event is highly specific and results in a measurable increase in fluorescence, which can be used to quantify caspase-6 activity. The molecular target of Z-VEID-AFC (trifluoroacetate salt) is caspase-6, and the pathway involved is the apoptotic signaling pathway .
Comparison with Similar Compounds
Z-VEID-AFC (trifluoroacetate salt): is unique in its specificity for caspase-6. Similar compounds include Z-YVAD-AFC (trifluoroacetate salt) , which is a fluorogenic substrate for caspase-1, and Z-DEVD-AFC (trifluoroacetate salt) , which is specific for caspase-3. While these compounds share a similar fluorogenic moiety (7-amino-4-trifluoromethylcoumarin ), their peptide sequences differ, conferring specificity for different caspases. This specificity is crucial for accurately studying the activity of individual caspases in various biological processes .
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVAAZFKVRJQQH-UXAYAQJLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44F3N5O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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